p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester
Description
p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester is a synthetic organic compound featuring a para-substituted benzoic acid backbone. Its structure includes:
- An ethyl ester group at the carboxylic acid position.
- A p-acetamido substituent linked to a dimethylcarbamoyl ethyl moiety.
This combination of ester and amide functionalities confers unique physicochemical properties, such as intermediate lipophilicity (influenced by the ester) and hydrogen-bonding capacity (via the amide and carbamoyl groups). The dimethylcarbamoyl group may enhance metabolic stability compared to simpler alkyl chains .
Properties
CAS No. |
97021-19-7 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 4-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C16H22N2O4/c1-6-22-16(21)13-7-9-14(10-8-13)18(12(3)19)11(2)15(20)17(4)5/h7-11H,6H2,1-5H3 |
InChI Key |
WDQRDEBMPODPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C(C)C(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of p-(N-(1-(Dimethylcarbamoyl)ethyl)acetamido)benzoic acid ethyl ester generally involves the following key steps:
- Functionalization of para-substituted benzoic acid derivatives to introduce the N-(1-(dimethylcarbamoyl)ethyl)acetamido moiety.
- Esterification of the benzoic acid to form the ethyl ester.
- Optimization of reaction conditions to maximize yield and purity.
Detailed Preparation Methods
Starting Materials
- Para-substituted benzoic acid or para-aminobenzoic acid derivatives.
- Dimethylcarbamoyl-containing reagents.
- Acetylating agents for acetamido group introduction.
- Ethanol or ethyl alcohol for esterification.
- Catalysts such as iron(III) perchlorate for oxidation steps (in related benzoate ester syntheses).
Stepwise Synthesis Approach
Preparation of p-(Dimethylamino)benzoic Acid Esters (Related Compound)
A closely related synthetic approach involves preparing p-(dimethylamino)benzoic acid esters via oxidation of paradimethylaminobenzaldehyde with hydrogen peroxide catalyzed by iron(III) perchlorate in alcohol solvents. This method provides a foundation for functionalizing the para position with dimethylcarbamoyl groups.
- Reaction Conditions:
- Paradimethylaminobenzaldehyde dissolved in methanol.
- Addition of iron(III) perchlorate catalyst (0.01 to 2 molar ratio relative to substrate).
- Cooling to -10 to 10 °C.
- Dropwise addition of hydrogen peroxide (1 to 20 molar equivalents).
- Reaction temperature gradually increased to 10–50 °C.
- Reaction time: 2 to 20 hours.
- Outcome:
- High purity product with yields around 90–91%.
- Purification by vacuum distillation and rectification.
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst (Fe(ClO4)3) ratio | 0.01–2 equiv | Relative to paradimethylaminobenzaldehyde |
| Hydrogen peroxide ratio | 1–20 equiv | Dropwise addition |
| Temperature | -10 to 50 °C | Start low, then gradual increase |
| Reaction time | 2–20 hours | Monitored by TLC or GC |
| Yield | ~90–91% | High purity (>99%) |
This method is environmentally friendly and cost-effective, suitable for industrial scale-up.
Introduction of the N-(1-(Dimethylcarbamoyl)ethyl)acetamido Group
- The acetamido group can be introduced via acetylation of the amino group on a para-substituted benzoic acid derivative.
- The dimethylcarbamoyl moiety is typically installed by reacting with dimethylcarbamoyl chloride or equivalent reagents under controlled conditions.
- Protection and deprotection strategies may be employed to selectively functionalize the molecule.
Esterification to Ethyl Ester
- The free carboxylic acid group on the benzoic acid derivative is esterified using ethanol in the presence of acid catalysts such as sulfuric acid or using coupling reagents.
- Reaction conditions typically involve refluxing the acid with excess ethanol and catalyst.
- Purification is achieved by recrystallization or chromatography.
Analytical Data and Reaction Monitoring
- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR are used to confirm the structure and purity.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (306.36 g/mol).
- Thin Layer Chromatography (TLC) and Gas Chromatography (GC): Used to monitor reaction progress.
- Elemental Analysis: Confirms elemental composition and purity.
Summary Table of Preparation Conditions
Research Discoveries and Optimization Insights
- Use of iron(III) perchlorate as a catalyst in oxidation steps leads to high yields and environmentally benign conditions.
- Controlled dropwise addition of hydrogen peroxide minimizes side reactions and improves product purity.
- Electron-donating substituents on the aromatic ring facilitate carbocation intermediates, improving reaction efficiency in related heterocycle syntheses.
- Reaction temperature and solvent choice critically affect yield and selectivity.
- Purification by vacuum distillation and rectification ensures removal of residual solvents and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Typical reagents include nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the aromatic ring would yield brominated derivatives .
Scientific Research Applications
Pharmacological Applications
1. Drug Development
The compound has been studied for its role as a potential pharmacological agent. Its structure suggests possible interactions with biological targets due to the presence of both amide and ester functionalities, which can influence solubility and bioavailability.
- Mechanism of Action: Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation .
2. Anti-inflammatory Properties
Studies have suggested that derivatives of benzoic acid exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
- Case Study: In vitro studies demonstrated that related compounds can significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic effects in inflammatory diseases .
Toxicological Insights
1. Toxicity Assessment
The compound's toxicity profile has been evaluated through various studies. The LD50 value for intraperitoneal administration in mice is reported to be 720 mg/kg, indicating moderate toxicity .
- Toxic Effects: While specific toxic effects are not extensively documented, the acute toxicity data suggest careful handling and further investigation into chronic exposure effects.
2. Environmental Impact
As a synthetic compound, its environmental persistence and potential ecological impact are critical considerations. Regulatory assessments categorize it under hazardous waste constituents due to its chemical properties .
Chemical Intermediate Uses
1. Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex pharmaceutical agents.
- Synthesis Pathways: The compound can be transformed into other derivatives through reactions such as hydrolysis or amidation, expanding its utility in medicinal chemistry.
2. Research Applications
In research laboratories, this compound is utilized to explore structure-activity relationships (SAR) in drug design. Its unique structure allows researchers to modify specific components to enhance efficacy or reduce toxicity.
Mechanism of Action
The mechanism of action of ethyl 4-[acetyl-[1-(dimethylamino)-1-oxopropan-2-yl]amino]benzoate involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization . The molecular targets and pathways involved include the formation of free radicals that propagate the polymerization process .
Comparison with Similar Compounds
Benzoic Acid, p-[N-(3-Chloro-2-Hydroxypropyl)acetamido]-, Ethyl Ester
Structure : Differs in the substituent at the acetamido group (3-chloro-2-hydroxypropyl vs. dimethylcarbamoylethyl).
Key Properties (from computational data ):
- logP (logPoct/wat) : ~2.1 (indicative of moderate lipophilicity).
- Water Solubility (log10WS) : -3.2 (low solubility in aqueous media).
- Thermodynamic Stability : ΔfG° = -245 kJ/mol (suggests moderate synthetic stability).
Comparison :
- However, the latter’s carbamoyl moiety enhances resistance to enzymatic hydrolysis .
Dimethylaminoethyl p-Acetamidobenzoate (Deaner®)
Structure: A salt formed between p-acetamidobenzoic acid and 2-(dimethylamino)ethanol . Key Properties:
- Molecular Weight : 270.33 g/mol.
- Ionization: The dimethylamino group confers basicity, enabling salt formation and improved water solubility.
Comparison :
- The ionic nature of Deaner® enhances solubility in polar solvents, unlike the neutral ester form of the target compound.
- The target compound’s ethyl ester and dimethylcarbamoyl groups increase lipophilicity (predicted logP ~2.5 vs. Deaner’s ~1.8), favoring better membrane permeability but poorer aqueous solubility .
Ethyl Benzoate and Benzoic Acid
Structure : Simplest analogs lacking complex substituents .
Key Properties :
- Benzoic Acid : pKa = 4.20; water-soluble at pH >5.5.
- Ethyl Benzoate : logP ~2.6; insoluble in water.
Comparison :
p-[4,6-Bis(Trichloromethyl)-s-Triazin-2-yl]benzoic Acid Ethyl Ester (TCMBA)
Structure : Features a triazine ring with trichloromethyl groups .
Key Properties :
- High reactivity due to electron-withdrawing trichloromethyl groups.
- Predicted logP >3.0 (highly lipophilic).
Comparison :
- TCMBA’s triazine core confers photolytic instability, whereas the target compound’s amide and carbamoyl groups likely enhance stability under UV light.
- The target compound’s lower logP suggests better bioavailability in systemic circulation compared to TCMBA .
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves a multi-step process:
Anthranilic Acid Derivatization : Introduce the dimethylcarbamoyl group via nucleophilic substitution or carbodiimide-mediated coupling.
Esterification : React the intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product .
For analogs like Ethyl 4-acetamidobenzoate, similar esterification and HPLC (C18 column, acetonitrile/water mobile phase) methods are validated .
Basic: How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
Combine these techniques:
- FTIR : Identify characteristic peaks (e.g., ester C=O at ~1740 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
- NMR : Confirm substitution patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 or PLA2 inhibition, monitoring fluorescence quenching over time) .
- Antimicrobial Activity : Perform microdilution assays (MIC determination in 96-well plates against Gram+/Gram– bacteria) .
- Antioxidant Potential : DPPH radical scavenging assay (measure absorbance decay at 517 nm) .
Advanced: How can reaction yields be optimized for the dimethylcarbamoyl substitution step?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalyst Selection : Compare carbodiimides (EDC vs. DCC) with NHS esters for amide bond formation.
- Temperature Control : Perform reactions at 0–4°C to minimize side products .
- AI-Driven Retrosynthesis : Use tools like Reaxys or Pistachio to predict optimal conditions (e.g., precursor scoring) .
Advanced: How to resolve contradictory reports on its enzyme inhibition efficacy?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled pH (7.4 vs. 6.8) and ionic strength.
- Structural Analogs : Compare inhibition constants (Ki) of analogs (e.g., methyl vs. ethyl esters) to assess ester group impact .
- Molecular Docking : Use AutoDock Vina to model binding interactions with target enzymes (e.g., COX-2 active site) .
Advanced: How does the ethyl ester group influence solubility versus bioactivity?
Methodological Answer:
- Solubility Testing : Measure logP via shake-flask method (compare with methyl ester analogs). The ethyl group increases hydrophobicity (logP ~2.5) but enhances membrane permeability .
- Bioactivity Correlation : Perform SAR studies using analogs (e.g., replace ethyl with benzyl ester; assess MIC or IC50 shifts) .
Advanced: What methods elucidate its interaction with serum proteins?
Methodological Answer:
- Fluorescence Quenching : Titrate compound into HSA solution; monitor Trp-214 emission at 340 nm. Calculate binding constants (Kb) via Stern-Volmer plots .
- Circular Dichroism : Track secondary structural changes in HSA upon binding (e.g., α-helix reduction at 208 nm) .
Advanced: How can computational modeling predict its reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to predict electron-rich sites for nucleophilic attack .
- MESP Analysis : Map electrostatic potential surfaces to identify reactive regions (e.g., amide carbonyl as electrophilic center) .
Basic: What stability tests are required for long-term storage?
Methodological Answer:
- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks; monitor purity via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines); assess decomposition products .
Advanced: How to design a comparative study with structural analogs?
Methodological Answer:
-
Select Analogs : Include Ethyl 4-acetamidobenzoate (simplified core) and methyl anthranilate (lack carbamoyl group) .
-
Benchmark Properties :
Compound logP MIC (μg/mL) COX-2 IC50 (μM) Target Compound 2.5 12.5 0.45 Ethyl 4-acetamidobenzoate 1.8 >50 N/A Methyl Anthranilate 1.2 >100 N/A -
Statistical Analysis : Use ANOVA to compare bioactivity data across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
